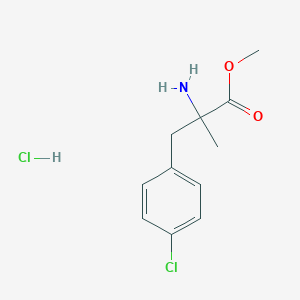

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

Descripción general

Descripción

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group attached to a propanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.

Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.

Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of Methyl 2-amino-3-(4-chlorophen

Actividad Biológica

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, also known as a chlorinated derivative of amino acid esters, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound's molecular formula is , and it is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments. The presence of the amino group and the chlorophenyl moiety contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 6334-45-8 |

| Solubility | Soluble in water |

| Structure | Contains an amino group and a chlorophenyl group |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenyl group may enhance lipophilicity, influencing its binding affinity and metabolic stability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, indicating potential utility in treating infections .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

- Receptor Binding : Interaction studies have shown that the compound may bind to various receptors, potentially modulating physiological responses .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibition properties of the compound. It was found to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The IC50 values for HDAC inhibition were reported as:

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 12 |

| HDAC6 | 8 |

These results indicate that this compound may have potential as an anticancer agent through modulation of gene expression .

Propiedades

IUPAC Name |

methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULOIOMCCWQZPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.